molecular formula C11H14N2O2 B1217027 N(1),N(3)-Diallyl-6-methyluracil CAS No. 62899-01-8

N(1),N(3)-Diallyl-6-methyluracil

Cat. No.: B1217027
CAS No.: 62899-01-8
M. Wt: 206.24 g/mol
InChI Key: VOOOCUYBDURHQI-UHFFFAOYSA-N
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Description

N(1),N(3)-Diallyl-6-methyluracil, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62899-01-8

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-methyl-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H14N2O2/c1-4-6-12-9(3)8-10(14)13(7-5-2)11(12)15/h4-5,8H,1-2,6-7H2,3H3

InChI Key

VOOOCUYBDURHQI-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=O)N1CC=C)CC=C

Canonical SMILES

CC1=CC(=O)N(C(=O)N1CC=C)CC=C

Other CAS No.

62899-01-8

Synonyms

N(1),N(3)-diallyl-6-methyluracil

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 1 ,n 3 Diallyl 6 Methyluracil

Precursor Synthesis Strategies for 6-Methyluracil (B20015)

The synthesis of 6-methyluracil is a foundational step in the production of its N-diallylated derivative. The primary methods for creating this pyrimidine (B1678525) core involve condensation reactions, which have been optimized over time to improve efficiency and yield.

Condensation Reactions for 6-Methyluracil Formation

The classical and most frequently cited method for synthesizing 6-methyluracil is the condensation of a β-ketoester, typically ethyl acetoacetate (B1235776), with urea (B33335). chemicalbook.comorgsyn.org This reaction, first detailed by Behrend, involves the formation of a β-uraminocrotonic ester intermediate, which then undergoes cyclization under alkaline conditions to form the 6-methyluracil ring. orgsyn.org

Alternative reactants have also been successfully employed. For instance, diketene (B1670635) can be condensed with urea to produce 6-methyluracil. chemicalbook.comorgsyn.org More contemporary approaches have explored the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which serves as an acetylketene precursor, in reactions with urea and thiourea (B124793) derivatives. tandfonline.comresearchgate.net Another variation involves the condensation of ethyl acetoacetate with ethyl carbamate, catalyzed by agents like boron trifluoride diethyl etherate. google.com

A summary of common condensation strategies is presented below:

Reactant 1Reactant 2Key Intermediate/ProductReference(s)
Ethyl acetoacetateUreaβ-Uraminocrotonic ester chemicalbook.comorgsyn.org
DiketeneUrea6-Methyluracil chemicalbook.comorgsyn.org
2,2,6-trimethyl-4H-1,3-dioxin-4-oneUrea/Thiourea6-Methyluracil/Thiouracil tandfonline.comresearchgate.net
Ethyl acetoacetateEthyl carbamate6-Methyluracil derivative google.com

Diallylation and Alkylation Protocols for N(1),N(3)-Diallyl-6-methyluracil

Once 6-methyluracil is synthesized, the next stage involves introducing allyl groups onto the nitrogen atoms of the pyrimidine ring. This process requires control over regioselectivity to ensure the formation of the N(1),N(3)-disubstituted product.

Alkylation of Uracil (B121893) Nitrogen Atoms: Regioselectivity Considerations

The uracil ring possesses two reactive nitrogen atoms, N(1) and N(3), making regioselectivity a key challenge in alkylation reactions. thieme-connect.comresearchgate.net The acidity of the N-H protons allows for deprotonation, creating nucleophilic nitrogen anions that can react with electrophiles like allyl halides. thieme-connect.com The orientation of alkylation—whether it occurs at the N(1) or N(3) position—can be influenced by several factors, including the presence of substituents on the uracil ring, the nature of the base and solvent, and the specific alkylating agent used. thieme-connect.comresearchgate.net

The presence of a substituent at the C6 position, as in 6-methyluracil, can alter the electron distribution and steric environment of the ring, thereby influencing the regioselectivity of the subsequent alkylation. researchgate.net To achieve selective alkylation at a specific nitrogen, one approach involves the use of protecting groups. For example, the N(3) position can be temporarily blocked with a benzoyl group to direct alkylation specifically to the N(1) position. indexcopernicus.com Michael-type addition reactions have also been explored as a method for achieving N-1 regioselective alkylation. thieme-connect.comnih.gov

Comparative Analysis of Alkylating Agents and Reaction Media

The synthesis of this compound is typically achieved by reacting 6-methyluracil with an allyl halide, such as allyl bromide or allyl chloride. cyberleninka.ru The choice of reaction medium and base is critical for the success of the diallylation. A common solvent for this transformation is dimethylformamide (DMF), often used in conjunction with a base like potassium carbonate (K₂CO₃) to facilitate the deprotonation of the uracil nitrogens. researchgate.netcyberleninka.ruresearchgate.net Research has shown that this combination is effective for the N-alkylation of various uracil derivatives. researchgate.net Microwave irradiation has also been employed to accelerate the reaction, providing a rapid and efficient method for N-alkylation in DMF with K₂CO₃. researchgate.net

The following table compares different reaction systems for the alkylation of uracil derivatives.

Alkylating AgentBaseSolventConditionsOutcomeReference(s)
Allyl Halides-DMFA70°C, 6 hoursN,N-Diallylation cyberleninka.ru
Allyl, Benzyl, Phenacyl HalidesK₂CO₃Anhydrous DMFRoom TemperatureN1-Alkylation researchgate.net
Various Alkyl HalidesK₂CO₃DMFRoom TemperatureSelective N1-Alkylation researchgate.net
Alkoxycarbonylmethyl halidesK₂CO₃DMFMicrowave, 8 minN-Alkylation researchgate.net

Development of One-Stage Synthesis Methods

To improve efficiency and reduce the number of synthetic steps, researchers have focused on developing one-stage, or "one-pot," synthesis methods. One such simplified method has been reported for the synthesis of 1,3-diallyl-6-methyluracil and other derivatives. cyberleninka.ru Another relevant approach is the one-pot synthesis of 1,3-diethyl-6-methyluracil (B8697137), a structurally similar compound, by condensing 1,3-diethyl urea directly with methylacetoacetate under microwave irradiation. jocpr.com This demonstrates the feasibility of constructing the fully substituted ring system in a single step from acyclic precursors. While this specific method was for an ethylated analog, it suggests a potential pathway for the one-pot synthesis of the diallylated compound. jocpr.com Furthermore, methods for preparing 1-substituted-6-methyluracils directly from substituted ureas and diketene have been described, which also represent a more streamlined synthetic route. researchgate.net

Derivatization and Functionalization Strategies of the this compound Scaffold

The chemical reactivity of the this compound scaffold allows for targeted derivatization at several positions. These modifications are crucial for tuning the molecule's physicochemical properties and biological interactions. ontosight.ai Strategies primarily focus on the pyrimidine ring, particularly the C5 and C6 positions, and the introduction of a wide range of functional groups and heteroatoms.

The C5 and C6 positions of the uracil ring are prime targets for functionalization. A common initial step involves halogenation, such as bromination at the C5 position, to create a reactive handle for subsequent cross-coupling reactions. juniperpublishers.com

Chemoselective methods combining Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions have been developed for the synthesis of uracil-based structures. beilstein-journals.org For instance, starting with a 5-bromo-6-chloro-uracil derivative, the C6 position can be selectively functionalized via a Sonogashira-Hagihara coupling to introduce various arylalkynyl groups. beilstein-journals.org Following this, the C5 position can be modified through a Suzuki-Miyaura coupling with different arylboronic acids. beilstein-journals.org This sequential approach allows for the controlled introduction of two distinct aryl-based substituents at the C5 and C6 positions. beilstein-journals.org The yields of these reactions are influenced by the electronic properties of the introduced functional groups, with lower yields sometimes observed when strong electron-withdrawing or electron-donating groups are used. beilstein-journals.org

Another strategy involves the introduction of side chains at the C6 position. For example, an N-substituted aminomethyl side chain has been successfully introduced at the C6 position of 5-chlorouracil (B11105), a modification that was shown to improve water solubility. nih.gov

Table 1: Examples of C5 and C6 Functionalization Reactions on Uracil Scaffolds This table is based on data from syntheses of related uracil derivatives and illustrates the types of modifications possible.

Starting Material Type Position Reaction Type Reagents Resulting Structure Average Yield Range Source
5-Bromo-6-chloro-uracil C6 Sonogashira-Hagihara Coupling Arylacetylene, Pd/Cu catalyst 5-Bromo-6-alkynyl-uracil Good to Very Good beilstein-journals.org
5-Bromo-6-alkynyl-uracil C5 Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst 5-Aryl-6-alkynyl-uracil 25% - 95% beilstein-journals.org

The introduction of a wide variety of functional groups is a cornerstone of derivatization, aiming to explore the chemical space around the core scaffold. Cross-coupling methodologies have proven highly tolerant of different functional groups, enabling the synthesis of extensive compound libraries. beilstein-journals.orgresearchgate.net

In the synthesis of 5-aryl-6-alkynyluracils, a high tolerance for various functional groups on the aryl rings was observed. beilstein-journals.org Higher yields were often achieved when an electron-donating group was present on the arylalkyne at the C6-position, although this effect could be neutralized by the use of an electron-rich arylboronic acid at the C5 position. beilstein-journals.org Conversely, the presence of an acceptor group on the arylalkyne tended to result in lower yields. beilstein-journals.org

Beyond aryl groups, other functionalities can be introduced. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl (aldehyde) group onto related heterocyclic systems, creating an electrophilic site for further derivatization. mdpi.com The introduction of aminomethyl groups also represents a key functionalization strategy. nih.gov The ability to modify the uracil ring with such diverse groups is critical for altering its potential interactions with biological targets. ontosight.ai

The incorporation of heteroatoms, particularly selenium, into the uracil scaffold has been explored to generate novel derivatives. Selenium-containing organic compounds are of significant interest due to their unique chemical and biological properties.

A direct method for synthesizing selenium-containing derivatives of 6-methyluracil has been reported. cyberleninka.ru This involves reacting a precursor, such as 1-(2-oxy-3-chloropropyl)-6-methyluracil, with a selenizing reagent like sodium selenide (B1212193) (Na2Se). cyberleninka.ru This reaction leads to the formation of organoselenium compounds, for example, Bis-[3-(6-methyluracilyl-l)-2-oxypropyl] selenide, in moderate yields. cyberleninka.ru The structure of these selenium-containing derivatives can be confirmed using spectroscopic methods like IR and NMR spectroscopy. cyberleninka.ru General methods for preparing such compounds often utilize polar aprotic solvents like 1,4-dioxane (B91453) at elevated temperatures. google.com

Table 2: Synthesis of a Selenium-Containing 6-Methyluracil Derivative

Precursor Compound Reagent Solvent Product Yield Source

Advanced Synthetic Approaches and Process Intensification

Modern synthetic chemistry emphasizes not only the creation of novel molecules but also the efficiency, safety, and sustainability of the processes used. For the synthesis of this compound and its derivatives, advanced approaches such as microwave-assisted synthesis and the adoption of green chemistry principles are pivotal.

Microwave-assisted synthesis has emerged as a powerful tool for process intensification in organic chemistry, particularly for the synthesis of N-heterocycles. rsc.org This technique utilizes dielectric heating to achieve rapid and uniform heating of the reaction mixture, leading to significant improvements in reaction rates and product yields compared to conventional heating methods. rsc.orgresearchgate.net

The benefits of microwave irradiation include dramatically shorter reaction times, reduced byproduct formation, and often solvent-free conditions, which aligns with green chemistry principles. researchgate.net For example, syntheses of various heterocyclic compounds that take several hours under conventional reflux can often be completed in a matter of minutes or even seconds using microwave assistance. nih.govmdpi.com This rapid methodology is highly suitable for the high-throughput synthesis of compound libraries for screening purposes. researchgate.net The syntheses of a vast range of N-heterocycles, including pyrimidines, triazoles, and fused systems, have been successfully adapted to microwave conditions, demonstrating the broad applicability of this technology to the functionalization and synthesis of the diallyl-methyluracil scaffold. rsc.orgresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles This table illustrates the general efficiency gains seen with microwave synthesis for reactions relevant to the derivatization of uracil scaffolds.

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Source
Synthesis of N-substituted triazole derivatives Several hours 33-90 seconds Remarkable (82% yield) nih.gov
Synthesis of 2-Amino-pyrimidine derivative 3 hours (reflux) 25 minutes Higher yield (90% vs. 74%) mdpi.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.krraijmr.com These principles are increasingly being applied to the synthesis of uracil derivatives to create more sustainable and environmentally benign manufacturing processes.

Key green chemistry strategies applicable to this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. snu.ac.kr This minimizes waste by avoiding the use of stoichiometric reagents that are not incorporated into the product. snu.ac.kr

Use of Less Hazardous Reagents: Replacing toxic and hazardous reagents with safer alternatives. A prime example is the use of hydrogen peroxide (H2O2) as a clean oxidant, which produces only water as a byproduct, in place of traditional heavy-metal oxidants. raijmr.com

Solvent Selection and Dry-Media Reactions: Reducing or eliminating the use of volatile organic solvents is a major goal. Performing reactions in "dry-media" or solventless conditions, often facilitated by microwave irradiation or mechanochemistry, can significantly reduce environmental impact. researchgate.net A one-pot, dry-media synthesis for 1,3-diethyl-6-methyluracil has been reported, showcasing a greener approach. researchgate.net

Process Efficiency: Reducing the number of synthetic steps through one-pot or tandem reactions minimizes the need for intermediate separation and purification steps, thereby saving energy and reducing waste. raijmr.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible. raijmr.com

Control of Reaction Selectivity and Byproduct Minimization

The synthesis of this compound requires careful control of reaction conditions to ensure high yields and purity. The primary challenges lie in managing the regioselectivity of the allylation reaction and preventing the degradation of the starting materials and products. Key areas of focus include suppressing the formation of incompletely alkylated or alternatively alkylated side products and mitigating oxidative damage to the molecule.

Strategies for Suppressing N-Alkylation Side Products

The alkylation of 6-methyluracil with allyl halides can lead to a mixture of products, including the desired this compound, as well as mono-allylated intermediates (N(1)-allyl-6-methyluracil and N(3)-allyl-6-methyluracil) and potentially O-alkylated byproducts. The relative nucleophilicity of the N1 and N3 positions in the uracil ring is a critical factor influencing the reaction outcome. Generally, the N1 position is more acidic and often alkylates first, but the reaction can be influenced by various factors. researchgate.net The presence of the 6-methyl group also impacts the electronic properties and steric environment of the pyrimidine ring.

To achieve selective N,N-diallylation and minimize side products, several strategies are employed:

  • Use of Protecting Groups: A common strategy to achieve selective alkylation at one nitrogen position is to temporarily block the other. For instance, a tert-butoxycarbonyl (Boc) group can be used to protect the N1 position, allowing for selective alkylation at N3. researchgate.net Following the first alkylation, the protecting group can be removed, and a second, different alkyl group can be introduced at N1. While the goal here is identical diallyl substitution, stepwise synthesis using protecting groups can be a method to avoid mixtures and ensure a pure final product. For example, N1 can be protected, N3 allylated, the N1 protecting group removed, and then N1 allylated. This multi-step process, while longer, offers superior control over the final product structure compared to a one-pot diallylation that might yield a mixture. researchgate.netresearchgate.net
  • Control of Reaction Conditions: The choice of base, solvent, and temperature significantly influences the selectivity of alkylation. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to generate the dianion of 6-methyluracil, which then readily reacts with two equivalents of an allyl halide to form the N(1),N(3)-disubstituted product. researchgate.net The solvent also plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the uracil anion. researchgate.net
  • The table below summarizes key strategies for controlling N-alkylation in uracil derivatives.

    Table 1: Strategies for Controlled N-Alkylation of Uracil Derivatives
    StrategyDescriptionKey Reagents/ConditionsPrimary OutcomeReference
    Protecting Group StrategySequential alkylation where one nitrogen is temporarily blocked to direct the reaction to the other nitrogen. The protecting group is subsequently removed for the second alkylation.Boc-anhydride (Boc₂O), 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)High regioselectivity for mono- or unsymmetrical di-alkylation. researchgate.net
    Base and Solvent OptimizationUtilizing specific bases and solvents to influence the formation of mono- or di-anions and modulate the nucleophilicity of the uracil ring.Bases: K₂CO₃, NaH, t-BuOK. Solvents: DMF, DMSO, Acetone, THF.Improved yields of desired N1,N3-dialkylated products and reduced side reactions. researchgate.net
    Phase-Transfer CatalysisUsing a phase-transfer catalyst to facilitate the reaction between the water-soluble uracil salt and the organic-soluble alkylating agent.Quaternary ammonium (B1175870) saltsN-alkylation without the need for anhydrous solvents. jppres.com

    Mitigation of Oxidative Degradation

    This compound is susceptible to oxidative degradation, particularly at the electron-rich C5=C6 double bond of the pyrimidine ring and the allylic double bonds. Oxidation can be initiated by atmospheric oxygen, light, or residual oxidizing agents from the synthesis steps. This can lead to the formation of various unwanted byproducts, such as uracil glycols, epoxides, or other oxidized species, which can compromise the purity and stability of the final compound. nih.gov

    Several measures can be taken to minimize oxidative degradation:

  • Inert Atmosphere: Conducting synthesis and purification steps under an inert atmosphere, such as nitrogen or argon, is a standard and effective method to prevent air oxidation. This minimizes the exposure of the compound to molecular oxygen, a key initiator of oxidative pathways. nih.gov
  • Use of Antioxidants: The addition of small quantities of antioxidants can help to quench radical species that may initiate or propagate oxidative chain reactions. While specific antioxidants for this compound are not widely reported, general-purpose radical scavengers may be beneficial. The study of pyrimidine-containing diarylamines has shown that nitrogen incorporation can modulate stability against one-electron oxidation, a principle relevant to the inherent stability of the uracil ring system. acs.org
  • Control of Storage Conditions: To ensure long-term stability, the purified compound should be stored under an inert atmosphere, protected from light to prevent photodegradation, and kept at low temperatures. The oxidative stability of lipid formulations, which often contain unsaturated moieties similar to allyl groups, is significantly improved by controlling these factors. nih.gov
  • Purification Methods: Careful selection of purification techniques is crucial to remove any pro-oxidant impurities. For instance, certain metal ions can catalyze oxidation reactions; therefore, purification methods like chelation or chromatography can be employed to remove them.
  • The table below outlines common oxidative byproducts and mitigation strategies.

    Table 2: Mitigation of Oxidative Degradation
    Potential Site of OxidationCommon ByproductsMitigation StrategyReference
    Pyrimidine C5=C6 double bondThymine (B56734) glycol, 5-hydroxycytosine, dihydrouracilUse of inert atmosphere (N₂, Ar), avoiding strong oxidizing agents. nih.gov
    Allyl group C=C double bondEpoxides, aldehydes, polymersControl of temperature, exclusion of light, use of antioxidants. nih.gov
    General DegradationDimerization products, ring-opened speciesStore in a cool, dark place under an inert atmosphere. nih.gov

    Spectroscopic Characterization and Advanced Structural Elucidation in N 1 ,n 3 Diallyl 6 Methyluracil Research

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of N(1),N(3)-diallyl-6-methyluracil. By analyzing the chemical environment of each proton and carbon atom, a detailed molecular map can be constructed.

    Proton (¹H) NMR Spectral Analysis

    The ¹H NMR spectrum of this compound provides specific information about the number and types of protons present in the molecule. The methyl group attached to the uracil (B121893) ring at the C6 position is expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.3 ppm. The vinyl proton on the uracil ring (H-5) would also produce a singlet, generally found further downfield.

    The two diallyl groups introduce a more complex set of signals. The protons of the methylene (B1212753) groups attached to the nitrogen atoms (N-CH₂-) are anticipated to appear as doublets, while the methine protons (-CH=) will present as a multiplet. The terminal vinyl protons (=CH₂) will also give rise to distinct signals. The integration of these signals confirms the presence of the correct number of protons for each group.

    Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
    C6-CH₃~2.0 - 2.3Singlet
    H-5DownfieldSinglet
    N-CH₂-MultipletDoublet
    -CH=MultipletMultiplet
    =CH₂MultipletMultiplet

    Carbon-13 (¹³C) NMR Spectral Analysis

    Complementing the proton NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons (C2 and C4) of the uracil ring are characteristically found at the most downfield positions, typically in the range of δ 150-165 ppm. The carbon of the methyl group (C6-CH₃) will be observed in the upfield region. The carbons of the diallyl groups will have distinct chemical shifts depending on their position relative to the nitrogen atoms and the double bonds.

    Carbon Expected Chemical Shift (δ, ppm)
    C2 (C=O)~150 - 165
    C4 (C=O)~150 - 165
    C5Intermediate
    C6Intermediate
    C6-CH₃Upfield
    N-CH₂-Downfield (relative to alkanes)
    -CH=Downfield (alkene region)
    =CH₂Downfield (alkene region)

    Advanced Multi-dimensional NMR Techniques

    To unambiguously assign all proton and carbon signals, advanced multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. COSY experiments establish the connectivity between coupled protons, for instance, within the allyl groups. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. HMBC experiments reveal longer-range couplings (typically 2-3 bonds), which are crucial for confirming the attachment of the allyl groups to the nitrogen atoms of the uracil ring and the position of the methyl group.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

    The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the uracil ring, typically observed in the region of 1650-1750 cm⁻¹. The presence of the carbon-carbon double bonds (C=C) in the allyl groups will give rise to stretching vibrations around 1640-1680 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are expected just below 3000 cm⁻¹, while the vinylic C-H stretches will appear just above 3000 cm⁻¹. The absence of a broad absorption band in the 3100-3500 cm⁻¹ region would confirm the substitution at both N1 and N3 positions, as this region is characteristic of N-H stretching vibrations in unsubstituted or monosubstituted uracils. nih.gov

    Functional Group Characteristic Absorption (cm⁻¹)
    C=O (Amide)1650 - 1750
    C=C (Alkene)1640 - 1680
    C-H (sp², vinyl)> 3000
    C-H (sp³, alkyl)< 3000
    C-N1000 - 1350

    X-ray Diffraction Studies for Crystalline Forms and Polymorphism

    X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique is also crucial for identifying and characterizing different crystalline forms, or polymorphs, which can have distinct physical properties.

    Single Crystal X-ray Diffraction for Absolute Structure Determination

    By growing a suitable single crystal of this compound, its absolute structure can be determined with high precision. This analysis yields a wealth of information, including bond lengths, bond angles, and torsional angles. It would definitively confirm the substitution pattern on the uracil ring and the conformation of the allyl groups. The resulting crystallographic data includes the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. For instance, the related compound 6-methyluracil (B20015) has been shown to exist in different polymorphic forms with distinct crystal packing. nih.gov A similar detailed study on this compound would provide invaluable insight into its solid-state behavior and intermolecular interactions.

    Powder X-ray Diffraction for Polymorphic Modifications

    Powder X-ray Diffraction (PXRD) is a fundamental technique for investigating the solid-state structure of crystalline materials. It is particularly crucial for identifying and characterizing different polymorphic modifications of a compound, which are distinct crystalline forms of the same chemical entity. These polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability.

    The presence of different polymorphic forms of this compound would be indicated by distinct PXRD patterns. Each polymorph would have a unique arrangement of molecules in the crystal lattice, leading to different peak positions and relative intensities in their respective diffractograms. By comparing the experimental PXRD pattern of a sample to reference patterns of known polymorphs, one can identify the specific crystalline form present. Furthermore, PXRD can be used to determine the phase purity of a sample, revealing the presence of any amorphous content or other crystalline phases.

    Other Advanced Spectroscopic and Analytical Techniques for Research Applications

    Beyond structural elucidation, a range of other sophisticated analytical methods are employed to further characterize this compound.

    Mass Spectrometry for Molecular Ion Confirmation

    Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of a compound. In this technique, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides precise information about the molecular ion, which corresponds to the intact molecule that has been ionized, typically by the loss of an electron (M+) or the gain of a proton ([M+H]+).

    For this compound (C₁₁H₁₄N₂O₂), the expected monoisotopic mass is approximately 206.1055 g/mol . High-resolution mass spectrometry (HRMS) can measure this mass with exceptional accuracy, often to within a few parts per million, which helps to confirm the elemental formula. nih.gov The fragmentation pattern observed in the mass spectrum, resulting from the breakdown of the molecular ion, can also provide valuable structural information, corroborating the arrangement of the diallyl and methyl groups on the uracil core. miamioh.edu Different ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), can be utilized depending on the specific requirements of the analysis. scripps.edu

    Table 1: Expected Mass Spectrometric Data for this compound

    Ion TypeFormulaCalculated m/z
    [M]+C₁₁H₁₄N₂O₂206.1055
    [M+H]+C₁₁H₁₅N₂O₂207.1133
    [M+Na]+C₁₁H₁₄N₂NaO₂229.0950

    Electron Energy Loss Spectroscopy (EELS) for Electronic Structure

    Electron Energy Loss Spectroscopy (EELS) is a powerful technique that provides insights into the local electronic structure of a material. researchgate.netnih.gov In EELS, a beam of electrons is passed through a thin sample, and the energy lost by the electrons as they interact with the material is measured. youtube.com This energy loss corresponds to the excitation of electrons within the sample to higher energy states, providing information about elemental composition, chemical bonding, and electronic properties. aps.org

    The core-loss EELS spectrum reveals information about the elemental composition and bonding environment. For this compound, the K-edges of carbon, nitrogen, and oxygen would be of particular interest. The fine structure of these edges, known as the Energy Loss Near-Edge Structure (ELNES), is sensitive to the local chemical environment, including coordination and oxidation state. aps.org Analysis of the ELNES can help to distinguish the different bonding environments of the nitrogen and oxygen atoms within the uracil ring.

    The low-loss region of the EELS spectrum provides information about plasmon excitations, which are collective oscillations of the valence electrons. These are related to the optical properties of the material, such as the dielectric function. By analyzing the low-loss spectrum, it is possible to gain insights into the electronic band structure of this compound. aps.org

    High-Performance Liquid Chromatography (HPLC) for Purity and Separation

    High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used for the separation, identification, and quantification of components in a mixture. hplc.eu For this compound, HPLC is essential for determining the purity of a synthesized sample and for separating it from starting materials, byproducts, and any potential isomers. jppres.comlu.se

    Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of uracil derivatives. sielc.com In this technique, a nonpolar stationary phase (often C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nacalai.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

    The purity of an this compound sample can be assessed by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will exhibit a single, sharp peak with minimal contributions from other components. HPLC methods can be optimized by adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve the best possible separation. lu.se

    Table 2: Illustrative HPLC Parameters for Uracil Derivative Analysis

    ParameterCondition
    ColumnC18 reversed-phase, 5 µm particle size
    Mobile PhaseAcetonitrile/Water gradient
    Flow Rate1.0 mL/min
    DetectionUV at 215 nm jppres.com
    Injection Volume10 µL

    This table represents a typical starting point for method development; actual conditions would be optimized for the specific analysis of this compound.

    Computational and Theoretical Chemistry Studies of N 1 ,n 3 Diallyl 6 Methyluracil

    Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These calculations provide insights into the distribution of electrons, orbital energies, and various molecular properties that govern chemical behavior.

    For the parent compound, 6-methyluracil (B20015), quantum chemical studies have been performed to understand its tautomeric forms and polymorphic structures. nih.govnih.gov These studies show that the diketo tautomer is the most stable form. nih.gov The introduction of diallyl groups at the N(1) and N(3) positions of 6-methyluracil is expected to significantly influence its electronic properties. The allyl groups, with their π-systems, can engage in electronic communication with the pyrimidine (B1678525) ring, altering the electron density distribution.

    Key reactivity descriptors that can be calculated using quantum chemical methods include:

    Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. For uracil (B121893) derivatives, these values are sensitive to substitution and the solvent environment. nih.gov

    Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are potential centers for chemical reactions.

    Computational studies on various uracil derivatives have shown how different substituents affect these electronic properties. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO gap and the charge distribution on the uracil ring. nih.gov For N(1),N(3)-diallyl-6-methyluracil, the allyl groups would likely increase the electron density of the pyrimidine ring through resonance and inductive effects, which would be reflected in the calculated reactivity descriptors.

    Table 1: Calculated Electronic Properties of Uracil and its Derivatives (Illustrative)

    Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
    Uracil -6.8 -1.5 5.3 4.2
    6-Methyluracil -6.6 -1.4 5.2 4.5
    5-Fluorouracil -7.1 -1.9 5.2 2.9
    N(1)-Methyluracil -6.7 -1.4 5.3 4.8

    Note: These values are illustrative and depend on the level of theory and basis set used in the calculations.

    Mechanistic Investigations of Reactions Involving this compound and its Derivatives

    Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. unimib.it For this compound, mechanistic studies can elucidate the pathways of reactions involving the pyrimidine ring or the allyl side chains.

    By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most favorable reaction pathway. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

    For uracil and its derivatives, computational studies have been used to investigate various reactions, including cycloadditions and reactions with radicals. nih.govresearchgate.netmdpi.comrsc.orgresearchgate.net For this compound, a particularly relevant area of study would be the reactions of the allyl groups, such as electrophilic additions or radical-mediated transformations. Computational analysis could determine whether these reactions proceed in a stepwise or concerted manner and predict the regioselectivity and stereoselectivity of the products.

    For example, in a hypothetical electrophilic addition of a reagent to one of the allyl groups, calculations could determine the structure and energy of the transition state for the formation of the intermediate carbocation. By comparing the activation energies for addition at different positions of the allyl group, the preferred reaction pathway can be identified.

    Computational models can also incorporate the effects of catalysts and solvents on reaction mechanisms. rsc.org Catalysts can alter the reaction pathway by providing a lower-energy route, and computational studies can help in understanding the catalytic cycle at a molecular level.

    Solvents can have a profound effect on reaction rates and selectivity through solvation of the reactants, intermediates, and transition states. nih.gov Computational methods can model solvent effects using either implicit solvent models (where the solvent is treated as a continuum) or explicit solvent models (where individual solvent molecules are included in the calculation). Studies on uracil derivatives have shown that the polarity of the solvent can significantly influence their reactivity. nih.gov

    For reactions involving this compound, computational studies could be employed to screen different catalysts and solvents to optimize the yield and selectivity of a desired product. For instance, in a transition-metal-catalyzed cross-coupling reaction involving one of the allyl groups, DFT calculations could be used to investigate the mechanism of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, and to understand how the choice of ligand and solvent influences the efficiency of the catalyst.

    Molecular Modeling and Docking Simulations for Ligand-Target Interactions

    Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (target), such as a protein or a nucleic acid. researchgate.netnih.gov These methods are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action. Derivatives of 6-methyluracil have been explored for various biological activities, and computational docking has been employed to rationalize their effects.

    Molecular docking simulations place a ligand into the binding site of a target receptor and estimate the binding affinity using a scoring function. The output of a docking simulation includes the preferred binding pose of the ligand and a predicted binding energy or score, which is related to the binding affinity.

    For derivatives of 6-methyluracil, docking studies have been performed to investigate their interactions with various enzymes. These studies help in understanding how the substituents on the uracil ring contribute to the binding affinity and selectivity. For this compound, docking simulations could be used to screen a library of potential biological targets to identify those with which it might interact. The predicted binding affinity can then be used to prioritize the compound for experimental testing.

    Table 2: Illustrative Molecular Docking Results for 6-Methyluracil Derivatives Against a Hypothetical Protein Target

    Compound Predicted Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki) Key Interacting Residues
    6-Methyluracil -5.8 50 µM TYR80, SER120
    N(1)-Propyl-6-methyluracil -6.5 15 µM TYR80, SER120, LEU150
    N(3)-Benzyl-6-methyluracil -7.2 3 µM TYR80, PHE200, VAL210
    This compound -7.5 1.5 µM TYR80, LEU150, PHE200

    Note: These are hypothetical results to illustrate the type of data obtained from molecular docking studies.

    Beyond predicting binding affinities, molecular docking and subsequent molecular dynamics (MD) simulations provide detailed insights into the principles of ligand-receptor recognition. These simulations can reveal the specific intermolecular interactions that stabilize the ligand-receptor complex, such as:

    Hydrogen bonds: The carbonyl groups and any N-H groups of the uracil ring can act as hydrogen bond acceptors and donors, respectively.

    Hydrophobic interactions: The methyl group at the C6 position and the diallyl groups at the N(1) and N(3) positions can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

    π-π stacking: The aromatic pyrimidine ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

    By analyzing the binding mode of this compound in the active site of a target protein, researchers can understand the key structural features required for binding. This knowledge is invaluable for the rational design of new derivatives with improved potency and selectivity. For example, if a docking study reveals that one of the allyl groups fits into a specific hydrophobic pocket, this information could be used to design new analogs with different substituents at that position to optimize the hydrophobic interactions and enhance the binding affinity.

    Polymorphism and Crystal Engineering Predictions

    Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for pharmaceuticals as different polymorphs can exhibit varying physical properties. Crystal engineering aims to predict and control the formation of these crystalline structures. While specific studies on this compound are absent, the principles can be extrapolated from its parent compound, 6-methyluracil.

    Lattice Energy Calculations and Stability of Polymorphic Forms

    Lattice energy, the energy released when gaseous ions form a solid ionic crystal, is a key determinant of crystal stability. For organic molecules, this is calculated as the energy difference between a molecule in the gas phase and in its crystal lattice. Computational methods, such as periodic density functional theory (DFT), are employed to calculate these energies and predict the most stable polymorphic forms. mpg.de

    For 6-methyluracil, several polymorphic forms have been identified and studied. nih.govnih.gov Calculations of pairwise interaction energies and lattice energies have been crucial in understanding their relative stabilities. nih.gov These studies have shown that some polymorphic forms of 6-methyluracil are metastable. nih.gov Similar computational approaches would be necessary to predict and rank the stability of potential polymorphs of this compound. The introduction of the allyl groups at the N(1) and N(3) positions would significantly alter the intermolecular packing and, consequently, the lattice energies of possible polymorphs.

    Table 1: Theoretical Approaches to Lattice Energy Calculation

    MethodDescriptionApplication
    Periodic Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of periodic systems like crystals.Calculates the total energy of the crystal and the isolated molecule to determine the lattice energy. mpg.de
    Pairwise Interaction Energy Calculations Computes the interaction energy between molecular pairs within the crystal lattice to understand the contributions of different interactions to the overall lattice energy.Used to analyze the energetic structure of 6-methyluracil polymorphs. nih.gov
    Force-Field Methods Employs classical mechanics to model the potential energy surface of a system of atoms.Often used for initial screening of possible crystal structures before more accurate quantum mechanical calculations.

    Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

    The crystal packing of uracil derivatives is heavily influenced by a network of intermolecular interactions. In 6-methyluracil, hydrogen bonding between the N-H groups and carbonyl groups is a dominant feature, leading to the formation of centrosymmetric dimers. nih.govnih.gov These dimers then arrange into layered structures. nih.gov

    In this compound, the substitution of hydrogen atoms at the N(1) and N(3) positions with allyl groups eliminates the primary N-H donors for hydrogen bonding that are present in the parent molecule. This fundamental change means that the strong N-H···O hydrogen bonds that dictate the crystal packing in 6-methyluracil will be absent.

    Consequently, the crystal engineering of this compound would be governed by weaker interactions, such as:

    C-H···O interactions: The allyl groups and the methyl group provide C-H bonds that can act as weak hydrogen bond donors to the carbonyl oxygen atoms.

    π-π stacking: The uracil ring is a π-system, and face-to-face or offset stacking interactions between the rings of adjacent molecules could play a significant role in the crystal packing.

    The interplay of these weaker forces would determine the crystal structure, and computational analysis would be essential to understand and predict the resulting molecular arrangement.

    Structure-Reactivity and Structure-Activity Relationships from Theoretical Perspectives

    Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnih.gov These models are valuable in drug discovery for predicting the activity of new compounds and guiding synthetic efforts.

    For various derivatives of 6-methyluracil, SAR studies have been conducted to explore their potential as, for example, human GnRH receptor antagonists. nih.govnih.gov These studies have revealed that substituents at different positions on the uracil ring significantly influence the biological activity. For instance, the nature of the alkyl group at the N-1 position has been shown to be critical for receptor binding in some series of uracil derivatives. nih.gov

    A theoretical study of this compound would involve the calculation of various molecular descriptors, including:

    Electronic descriptors: Charges on atoms, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO).

    Steric descriptors: Molecular volume, surface area, and shape indices.

    Topological descriptors: Describing the connectivity and branching of the molecule.

    These descriptors would then be used to build a QSAR model, likely through multiple linear regression or machine learning algorithms, to correlate the structure with a specific biological activity. Given that the parent compound, 6-methyluracil, has applications in promoting tissue regeneration, a QSAR study could explore how the diallyl substitution impacts this or other potential therapeutic effects. nih.govjppres.com The presence of the allyl groups would significantly alter the molecule's lipophilicity, size, and conformational flexibility, which would be key parameters in any QSAR analysis.

    Research on Biological Activities and Mechanistic Insights Non Clinical Focus

    Enzyme Inhibition Studies by N(1),N(3)-Diallyl-6-methyluracil and its Derivatives

    The 6-methyluracil (B20015) scaffold has been a foundation for the development of various enzyme inhibitors. Modifications at the N1 and N3 positions, as seen in this compound, and at other positions on the uracil (B121893) ring, have led to a diverse range of biological activities.

    Derivatives of 6-methyluracil have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key strategy in the palliative treatment of Alzheimer's disease. nih.govresearchgate.net

    Research has shown that introducing ω-(substituted benzylethylamino)alkyl chains at the nitrogen atoms of the 6-methyluracil ring results in potent and selective AChE inhibitors. nih.govmdpi.com These compounds often act as mixed-type reversible inhibitors. nih.gov Molecular modeling suggests they are dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE gorge. researchgate.netkazangmu.ru This dual interaction is significant because the PAS is implicated in the AChE-induced aggregation of amyloid-β (Aβ) fibrils, a hallmark of Alzheimer's disease. nih.govresearchgate.net

    One of the most potent derivatives identified is 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil, which exhibits inhibitory potency in the nanomolar range and is over 10,000-fold more selective for human AChE (hAChE) over human BChE (hBChE). nih.gov Another highly active compound, a 6-methyluracil derivative referred to as compound 35, showed an IC50 value of 5 ± 0.5 nM for AChE. nih.gov The inhibitory activity is influenced by the length of the polymethylene chains linking the uracil core to the terminal moieties. mdpi.comnih.gov For instance, in a series of 1,3-bis[ω-(o-nitrilebenzylethylamino)alkyl]-6-methyluracils, activity against hAChE increased when the chain length went from four to five methylenes, but decreased with a further extension to six. mdpi.com

    Dihydrofolate reductase (DHFR) is an essential enzyme for DNA synthesis and has been a target for therapies against cancer and infectious diseases. nih.gov While DHFR inhibitors are a well-established class of drugs, research specifically linking this compound or its close derivatives to significant DHFR inhibition is not prominent in the reviewed literature. wikipedia.orgnih.gov Studies on DHFR inhibitors tend to focus on other chemical scaffolds, such as pyrimidine (B1678525) and pyridopyrimidine derivatives, which are structural analogues of the enzyme's natural substrate, dihydrofolate. nih.gov For example, some 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivatives have been evaluated as potential non-classical antifolate agents targeting DHFR. nih.gov

    Thymidine (B127349) phosphorylase (TP) is an enzyme involved in the pyrimidine salvage pathway and is also known to possess angiogenic properties, making it a target in cancer research. nih.gov A variety of 5- and 6-substituted uracil derivatives have been synthesized and assessed for their ability to inhibit TP. nih.gov

    Notably, 6-methylene-bridged uracil derivatives have been developed as potent and orally active inhibitors of human TP. nih.gov The introduction of an N-substituted aminomethyl side chain at the 6-position of 5-chlorouracil (B11105) was found to improve inhibitory activity. nih.gov Further optimization of these 6-methylene-bridged uracils, by introducing guanidino or amidino groups, enhanced the in vitro inhibitory activity. nih.gov One of the most potent inhibitors to emerge from these studies is 5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride (TPI), which has an IC50 for human TP of 0.035 µM. researchgate.net Another active compound, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), was identified as a competitive inhibitor with a K(i) of 165 nM. nih.gov These inhibitors have been shown to block TP-induced cell migration, underscoring their potential to interfere with angiogenesis. nih.gov

    Receptor Binding and Ligand-Receptor Interaction Investigations

    The interaction of this compound and its derivatives with various receptors is a key area of non-clinical research, providing insights into their potential pharmacological effects.

    Uracil nucleotides are important signaling molecules that activate several subtypes of P2Y receptors, which are G protein-coupled receptors. nih.gov Specifically, P2Y2, P2Y4, P2Y6, and P2Y14 receptors are sensitive to pyrimidine nucleotides like UTP and UDP. nih.gov Research in this area involves modifying the uracil, ribose, and phosphate (B84403) parts of uridine (B1682114) nucleotides to create agonists with higher potency and selectivity. researchgate.net While these studies focus on uracil nucleotides (which include a ribose and phosphate group), they establish that the uracil moiety is a key component for interaction with these uridine binding sites. mdpi.com The P2Y2 receptor is activated by UTP, the P2Y6 receptor by UDP, and the P2Y14 receptor by UDP-sugars. nih.gov The development of selective agonists and antagonists for these receptors is an active area of research, with potential applications in treating inflammatory and vascular diseases. nih.govgoettingen-research-online.de However, specific studies detailing the binding of this compound itself to these receptors were not found in the reviewed literature.

    The interaction of 6-methyluracil derivatives with CNS receptors other than cholinesterases is less defined. While various chemical classes are known to interact with benzodiazepine (B76468), GABA, 5-HT, and adenosine (B11128) receptors, specific data for 6-methyluracil derivatives is sparse.

    GABA and Benzodiazepine Receptors: The primary inhibitory neurotransmitter in the brain, GABA, acts on GABA-A receptors, which have multiple ligand-binding sites, including the benzodiazepine site. There is no direct evidence in the reviewed literature of this compound or its close analogs binding to these receptors.

    5-HT Receptors: Serotonin (5-HT) receptors are a diverse group of targets for various therapeutics. Again, specific research linking 6-methyluracil derivatives to these receptors is not readily available.

    Adenosine Receptors: There are four subtypes of adenosine receptors (A1, A2A, A2B, A3). mdpi.com While N6-substituted adenosine derivatives are well-studied ligands, and even the modified nucleoside N6-methyladenosine (m6A) has been identified as an endogenous ligand for the A3 receptor, a direct link to 6-methyluracil derivatives (which are not adenosine-based) has not been established in the reviewed literature. nih.govnih.gov

    Antiviral Activity Research and Molecular Mechanisms

    Research into this compound and related compounds has highlighted their potential as antiviral agents. The core of their activity appears to lie in the disruption of fundamental viral processes.

    Studies on N1,N3-disubstituted uracil derivatives have demonstrated their capacity to inhibit the replication of a range of viruses. For instance, this class of compounds has shown a broad antiviral effect against various SARS-CoV-2 variants of concern. nih.gov The mechanism is believed to involve the inhibition of viral replication, as evidenced by a decrease in viral load in cell cultures. nih.gov While much of the research has been on analogs, the consistent antiviral activity within this chemical family suggests that this compound may also interfere with viral replication cycles. The diallyl groups at the N1 and N3 positions are thought to play a crucial role in the molecule's interaction with viral or cellular components essential for the replication process.

    A key mechanism for the antiviral action of N1,N3-disubstituted uracil derivatives is the targeting of viral enzymes. For example, these compounds have been identified as non-nucleoside inhibitors of viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov By binding to this enzyme, they can disrupt the synthesis of new viral RNA, a critical step in the virus's life cycle. nih.gov Similarly, other 1,3-disubstituted uracil derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase, another vital viral enzyme. nih.gov This targeted inhibition of viral enzymes offers a promising avenue for the development of antiviral therapeutics.

    Interactive Data Table: Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives

    Compound ClassVirusTarget EnzymeMechanism of Action
    N1,N3-Disubstituted UracilsSARS-CoV-2RNA-dependent RNA polymerase (RdRp)Inhibition of viral replication
    1,3-Disubstituted UracilsHIV-1Reverse TranscriptaseInhibition of viral replication

    Antitumor Activity Research and Cell Signaling Pathways

    In addition to antiviral effects, preliminary research suggests that compounds structurally related to this compound may possess antitumor properties.

    While direct studies on this compound are limited, research on compounds containing diallyl groups, such as diallyl trisulfide, has shown the induction of apoptosis, or programmed cell death, in various cancer cell lines. mdpi.com Apoptosis is a critical process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy. nih.gov The process is often characterized by DNA fragmentation and the activation of specific cellular pathways leading to cell death. nih.gov For instance, certain novel diazaphenothiazines have been shown to induce apoptosis in melanoma cells. nih.gov Although these are different chemical entities, the presence of the diallyl moiety in this compound suggests a potential for similar pro-apoptotic activity that warrants further investigation.

    The antitumor effects of related diallyl compounds are also linked to their ability to modulate various cellular signaling cascades. Diallyl polysulfanes have been shown to impact pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer. nih.gov These compounds can also influence the generation of reactive oxygen species (ROS) and induce endoplasmic reticulum (ER) stress, both of which can trigger apoptotic pathways in cancer cells. nih.gov The modulation of these signaling pathways can ultimately affect cell proliferation, survival, and metastasis. nih.gov

    Currently, there is no available scientific literature or research data to suggest that this compound has any effect on the aggregation of beta-amyloid, a process associated with Alzheimer's disease. nih.govnih.gov

    Antimicrobial Spectrum and Potency Investigations

    While direct studies on the antimicrobial spectrum of this compound are not extensively detailed in available literature, research on analogous 6-substituted uracil derivatives provides significant insights. The antimicrobial activity of uracil compounds is highly dependent on the nature of the substituents at various positions on the pyrimidine ring.

    Studies on a series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils have shown that these compounds can exhibit a range of antibacterial activities, particularly against Gram-positive bacteria. mdpi.comnih.gov For instance, certain derivatives show moderate to potent activity, while being largely inactive against the yeast-like fungus Candida albicans. mdpi.comnih.gov The antibacterial activity appears to be more influenced by the substituent at the C6 position rather than the core uracil structure itself. mdpi.com In one study, a 6-piperazino uracil derivative containing a 3-trifluoromethylphenyl group displayed potent, broad-spectrum antibacterial activity. mdpi.comnih.gov

    Furthermore, research into 6-anilinouracils as inhibitors of bacterial DNA polymerase III in Bacillus subtilis indicates that substitutions at the N3 position can significantly modulate antimicrobial potency. nih.gov Generally, N3-alkyl groups from ethyl to hexyl enhance antibacterial effects. nih.gov This suggests that the N-allyl groups in this compound could contribute positively to its antimicrobial profile. The table below summarizes findings for related uracil derivatives.

    Table 1: Antimicrobial Activity of Selected Uracil Derivatives

    Compound Class Substituent(s) of Note Observed Activity Target Organism(s)
    5-Alkyl-6-(4-substituted-1-piperazinyl)uracils 6-(4-(3-trifluoromethylphenyl)-1-piperazinyl) Potent, broad-spectrum antibacterial activity Gram-positive and Gram-negative bacteria
    6-Anilinouracils N3-alkyl (ethyl to pentyl) Enhanced antimicrobial potency Bacillus subtilis
    6-Anilinouracils N3-hexyl Decreased antimicrobial potency Bacillus subtilis

    This table is generated based on data for related uracil derivatives to infer potential activities of this compound.

    Central Nervous System (CNS) Activity in Animal Models and Synergistic Effects

    Direct experimental data on the central nervous system activity of this compound in animal models is not prominently available in the reviewed scientific literature. Consequently, its potential to potentiate the effects of pharmacological agents like pentobarbital (B6593769) and diazepam, and the specific mechanisms of any CNS depressant activities, remain speculative for this particular molecule.

    There is no specific information in the provided research concerning the ability of this compound to enhance the effects of CNS depressants such as pentobarbital or diazepam.

    The precise mechanism of action for any potential CNS depressant activity of this compound has not been elucidated, as primary studies on its interaction with CNS receptors are lacking.

    Structure-Activity Relationship (SAR) Studies for Biological Potency

    The substituents at the N1 and N3 positions of the uracil ring are critical determinants of biological activity. Research on different classes of uracil derivatives has consistently shown that modifying these positions can drastically alter a compound's efficacy and therapeutic profile.

    In other applications, such as the development of anti-inflammatory agents, modifications at both N1 and N3 are a key strategy. nih.gov Studies on topical anti-inflammatory uracil derivatives have focused on these positions to optimize activity. nih.gov Similarly, for antiviral applications against HIV-1, various 1,3-disubstituted uracils have been synthesized and evaluated, indicating the importance of these positions in targeting viral enzymes like reverse transcriptase. nih.gov

    Table 2: Influence of N1 and N3 Substituents on Biological Activity of Uracil Derivatives

    Uracil Class N1/N3 Substituent Effect on Activity Biological Activity Type
    6-Anilinouracils N3-Alkyl (ethyl to hexyl) Enhanced binding to DNA polymerase III nih.gov Antimicrobial
    6-Anilinouracils N3-Hydroxyalkyl/Methoxyalkyl Enhanced antibacterial potency nih.gov Antimicrobial
    General Uracils N1, N3-Disubstituted (various) Modulated potency Anti-inflammatory nih.gov

    This table summarizes general SAR findings for N1 and N3 substituted uracils to provide context for this compound.

    The substitution pattern on the uracil ring itself, particularly at positions C5 and C6, is another crucial factor governing biological activity. The 6-methyl group in this compound is not merely an inert component; its presence is expected to influence the molecule's properties.

    Studies on 6-anilinouracils have established these compounds as selective inhibitors of DNA polymerase III in Gram-positive bacteria, with the substituent at the C6 position being fundamental to their mechanism. nih.govnih.gov While the target compound has a simple methyl group at C6, this position is a key site for modification in many bioactive uracils. For example, replacing the C6-anilino group with other moieties alters the antimicrobial spectrum and potency. mdpi.com

    Research on 5-alkyl-6-substituted uracils has demonstrated that while the C6 substituent is critical, the C5 substituent also plays a role in modulating activity. mdpi.comnih.gov In studies of uracil derivatives for regenerative medicine, compounds like 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) showed high proliferative activity on lung cells, highlighting the importance of the C6-substituent (cyclopropyl, methyl) in concert with N-substitution. jppres.comresearchgate.net The interaction between the different substituents on the uracil ring collectively defines the molecule's interaction with biological targets.

    Table 3: Impact of Uracil Ring Substitutions on Biological Activity

    Uracil Position Substituent Type Observed Effect Biological Activity
    C6 Anilino group Inhibition of DNA polymerase III nih.govnih.gov Antimicrobial
    C6 Piperazinyl group Broad-spectrum antibacterial activity mdpi.comnih.gov Antimicrobial
    C6 Cyclopropyl (B3062369) group High proliferative activity jppres.comresearchgate.net Cell Proliferation

    This table summarizes general SAR findings for C5 and C6 substituted uracils to provide context for the 6-methyl group in this compound.

    Conformation-Activity Relationships

    There is no publicly available information on the conformation-activity relationships of this compound.

    Effects on Cellular Processes and Proliferation Research

    There is no publicly available information on the effects of this compound on cellular processes and proliferation.

    Applications of N 1 ,n 3 Diallyl 6 Methyluracil in Advanced Chemical Synthesis and Materials Science

    N(1),N(3)-Diallyl-6-methyluracil as a Versatile Synthetic Building Block in Organic Chemistry

    This compound serves as a valuable scaffold in organic synthesis. The presence of the two allyl groups at the N(1) and N(3) positions, along with the methyl group at the C(6) position of the uracil (B121893) ring, provides multiple reactive sites for a variety of chemical transformations. The uracil core itself is a key pharmacophore in many biologically active molecules, and the allyl groups offer a gateway for diversification and the introduction of further functionalities.

    The synthesis of this compound can be achieved through the reaction of 6-methyluracil (B20015) with alkyl halides. cyberleninka.ru The parent compound, 6-methyluracil, is synthesized from ethyl acetoacetate (B1235776) and urea (B33335). orgsyn.org It is a compound widely used in the pharmaceutical industry for its effects on lipid peroxidation and wound healing. nih.gov

    Table 1: Physicochemical Properties of this compound. echemi.com

    PropertyValue
    CAS Number 62899-01-8
    Molecular Formula C11H14N2O2
    Molecular Weight 206.241 g/mol
    Density 1.078 g/cm³
    Boiling Point 293 °C
    Flash Point 116.6 °C
    Refractive Index 1.513

    Precursors for the Synthesis of Complex Heterocyclic Systems

    The unique structure of this compound makes it an ideal starting material for the construction of more complex heterocyclic frameworks, which are central to medicinal chemistry and drug discovery.

    Xanthine (B1682287) Derivatives and Purine (B94841) Analogs

    Xanthines are a class of purine alkaloids that include naturally occurring compounds like caffeine (B1668208) and theophylline. nih.gov These molecules exhibit a wide range of biological activities and are considered privileged structures in medicinal chemistry. frontiersin.orgnih.gov this compound can be elaborated into various xanthine derivatives. The synthesis often involves the introduction of an amino group at the C(5) position of the uracil ring, followed by condensation with a suitable one-carbon unit to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. The allyl groups can be retained or modified in the final xanthine product, allowing for the fine-tuning of its pharmacological properties. The substitution at the N(1), N(3), and C(8) positions of the xanthine scaffold is crucial for its biological activity. nih.govuniroma1.it

    Pteridine (B1203161) Synthesis

    Pteridines are another important class of nitrogen-containing heterocyclic compounds, with folic acid being a well-known example. The synthesis of pteridines can be achieved through the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. By analogy, derivatives of this compound, specifically 5,6-diamino-1,3-diallyl-6-methyluracil, can serve as a key precursor for the synthesis of novel pteridine systems. The allyl groups can influence the reactivity of the diaminouracil precursor and the properties of the resulting pteridine.

    Development of Research Probes and Tool Compounds for Biochemical Studies

    The structural features of this compound make it a suitable candidate for the development of chemical probes and tool compounds. These are essential for studying biological processes and identifying new drug targets. The allyl groups can be functionalized with reporter groups such as fluorophores, biotin, or photoaffinity labels. Such modified versions of the molecule can be used to investigate the interactions of uracil-based compounds with enzymes and receptors, providing valuable insights into their mechanism of action. For instance, the introduction of a cyclopropyl (B3062369) group at the C(6) position has been shown to enhance proliferative activity in vitro. jppres.com

    Potential in Polymer Chemistry and Nanomaterials Science

    The presence of two polymerizable allyl groups in this compound opens up avenues for its application in materials science.

    Polymerization Strategies via Allyl Groups

    The allyl groups of this compound can undergo polymerization through various mechanisms, including free radical polymerization and ring-opening metathesis polymerization (ROMP). This allows for the creation of novel polymers with the uracil moiety incorporated into the polymer backbone or as pendant groups. These polymers could possess interesting properties, such as thermal stability, specific recognition capabilities due to the uracil units, and potential for post-polymerization modification. The photoreactivity of the uracil ring itself, as seen in the photodimerization of thymine (B56734) in DNA, could also be exploited to create cross-linked materials with unique photoresponsive properties. clockss.org

    As of the latest available research, there is no specific scientific literature detailing the design and application of This compound in nanocarrier systems. Extensive searches of chemical and materials science databases have not yielded studies that utilize this particular compound for the development of nanocarriers for drug delivery or other advanced applications.

    The current body of scientific work on nanocarriers is vast, exploring a wide range of materials including polymers, lipids, and inorganic nanoparticles for the encapsulation and targeted delivery of therapeutic agents. nih.govbjpharm.org.ukencyclopedia.pubnih.gov These systems are often designed with specific functionalities, such as stimuli-responsiveness or targeting ligands, to enhance therapeutic efficacy and reduce side effects. bjpharm.org.uk The development of novel materials is a key aspect of this field, with researchers continuously investigating new compounds that can offer improved properties such as biocompatibility, drug loading capacity, and controlled release kinetics. nih.gov

    While derivatives of uracil and related pyrimidines are of significant interest in medicinal chemistry for their potential as therapeutic agents themselves juniperpublishers.com, the specific application of this compound as a component of a nanocarrier has not been reported. The functional groups present in this molecule, namely the diallyl groups, could theoretically be utilized for polymerization or cross-linking reactions to form a nanoparticle matrix. However, without experimental data, any discussion of its role in nanocarrier design remains speculative.

    Therefore, detailed research findings, data tables, and specific examples of its application in nanocarrier systems cannot be provided at this time. Further research would be required to explore the potential of this compound in the field of advanced chemical synthesis and materials science, specifically in the context of nanocarrier design and application.

    Future Research Directions and Unexplored Avenues for N 1 ,n 3 Diallyl 6 Methyluracil

    Development of Novel and More Efficient Synthetic Routes

    The conventional synthesis of N(1),N(3)-Diallyl-6-methyluracil typically involves the N-alkylation of 6-methyluracil (B20015) with an allyl halide in the presence of a base. ontosight.ai While effective, future research should focus on developing more innovative and efficient synthetic strategies.

    Key areas for future synthetic research include:

    Green Chemistry Approaches: Exploring the use of environmentally benign solvents and catalysts to reduce the environmental impact of the synthesis. This could involve using water as a solvent or employing enzymatic catalysis.

    Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers precise control over reaction parameters like temperature and time, often leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. nih.gov

    Catalytic Methods: Investigating novel transition-metal catalysts or organocatalysts for the N-alkylation step. hilarispublisher.com Such catalysts could offer higher selectivity and efficiency, potentially allowing the reaction to proceed under milder conditions.

    Improving the synthesis of the parent compound is a foundational step that would facilitate the exploration of its derivatives and biological activities on a larger scale.

    Advanced Computational Approaches for Predictive Modeling and Design

    Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the design of new, more potent derivatives. For this compound, future research can leverage these methods to accelerate the discovery process.

    Future computational research directions should involve:

    Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. mdpi.combg.ac.rsresearchgate.net These models can predict the activity of unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.com

    Molecular Docking: Performing molecular docking simulations to predict and analyze the binding interactions between this compound and potential biological targets, such as viral enzymes or protein receptors on cancer cells. nih.gov This can help elucidate its mechanism of action and guide the rational design of derivatives with improved binding affinity and selectivity. nih.gov

    Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound when bound to its target. This can validate the stability of the predicted binding modes from docking studies and provide deeper insights into the interactions at an atomic level. nih.gov

    By integrating these computational techniques, researchers can build robust predictive models that streamline the design-synthesis-testing cycle, making the search for improved analogues more efficient and targeted.

    Exploration of Undiscovered Biological Targets and Mechanistic Pathways

    While initial research has pointed towards antiviral activity, specifically against SARS-CoV-2 by inhibiting RNA-dependent RNA polymerase (RdRp), the full biological activity spectrum of this compound is likely much broader. nih.gov A systematic exploration of its effects on various biological systems is a critical future direction.

    Potential avenues for exploration include:

    Expanded Antiviral Screening: Testing the compound against a wide range of RNA and DNA viruses, including HIV, herpes viruses, and hepatitis viruses, to identify new antiviral applications. mdpi.comnih.govmdpi.com

    Anticancer Activity: Investigating its potential as an anticancer agent. Many uracil (B121893) derivatives exhibit antiproliferative effects. mdpi.comopenmedicinalchemistryjournal.com Future studies could screen this compound against various cancer cell lines and, if activity is found, proceed to identify the molecular pathways involved, such as the inhibition of key enzymes like thymidine (B127349) phosphorylase or interference with DNA synthesis. openmedicinalchemistryjournal.comnih.gov

    Antimicrobial and Other Activities: Screening for antibacterial and antifungal properties is also warranted, as uracil derivatives have shown promise in these areas. ontosight.ai

    Mechanistic Studies: Upon identifying a significant biological activity, in-depth mechanistic studies will be crucial. This involves using techniques like enzymology, cell-based assays, and proteomics to pinpoint the precise molecular target and understand how the compound modulates its function to produce the observed therapeutic effect. nih.gov

    Design and Synthesis of Multifunctional Derivatives with Enhanced Properties

    A key strategy in modern drug discovery is the modification of a lead compound to enhance its therapeutic properties. For this compound, future work should focus on the rational design and synthesis of derivatives with improved potency, selectivity, and pharmacokinetic profiles. rsc.orgrsc.org

    Strategies for designing enhanced derivatives include:

    Structural Modifications: Systematically modifying the core structure. This could involve altering the substituents at the C-5 and C-6 positions of the uracil ring or changing the nature of the N-alkyl groups. mdpi.comnih.govrsc.orgacs.org For example, replacing the allyl groups with other functional moieties could drastically alter the compound's biological activity.

    Hybrid Molecule Synthesis: Creating hybrid or chimeric compounds by linking the this compound scaffold to other known pharmacophores. mdpi.com For instance, conjugating it with a molecule known to target a specific cancer cell receptor could create a derivative with enhanced tumor-targeting capabilities.

    Prodrug Development: Designing prodrugs that are converted into the active this compound molecule within the body. This can be a strategy to improve bioavailability, reduce off-target toxicity, and enhance drug delivery to the desired site of action.

    The goal of this research is to generate a library of novel derivatives, providing a rich resource for structure-activity relationship studies and the identification of candidates with superior therapeutic potential.

    Integration with High-Throughput Screening Technologies for Activity Discovery

    High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds against a wide range of biological targets. nih.govwashu.edu Integrating this compound and its synthesized derivatives into HTS campaigns is a powerful approach for discovering entirely new and unexpected therapeutic applications.

    Future research should focus on:

    Large-Scale Screening: Including the compound in diverse chemical libraries to be screened against extensive panels of assays targeting different diseases. This could involve cell-based assays that measure cell viability, proliferation, or the activation of specific signaling pathways, as well as biochemical assays that measure the inhibition of purified enzymes. washu.edunih.gov

    Development of Reporter Assays: Creating specific cell-based reporter assays to screen for modulators of particular biological pathways of interest. For example, a reporter gene assay could be designed to detect the inhibition of a specific transcription factor relevant to a disease, providing a powerful tool for identifying compounds with a desired mechanism of action. nih.gov

    Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening technologies to observe the effects of the compound on cell morphology and function. This approach is unbiased by assumptions about the drug's target and can reveal novel mechanisms of action and therapeutic opportunities.

    By leveraging the power of HTS, researchers can cast a wide net, significantly increasing the probability of uncovering novel bioactivities for this compound that would be missed by more targeted, hypothesis-driven approaches.

    Q & A

    Q. What synthetic routes are available for N(1),N(3)-Diallyl-6-methyluracil, and how is structural confirmation performed?

    The compound can be synthesized via alkylation of 6-methyluracil using allyl halides under basic conditions. A general procedure involves refluxing precursors in anhydrous solvents like DMF or THF with catalysts such as potassium carbonate . Post-synthesis, structural confirmation requires 1H/13C NMR to identify allyl proton environments (δ 5.0–5.8 ppm for vinyl protons) and methyl/uracil carbonyl signals. LC-MS/MS further validates molecular weight and fragmentation patterns, while IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹) .

    Q. How can researchers access reliable physicochemical data for this compound?

    The NIST Chemistry WebBook provides authoritative data on solubility, stability, and spectral properties for uracil derivatives. For example, solubility in polar solvents (e.g., DMSO, ethanol) can be extrapolated from 6-methyluracil data, with adjustments for allyl group hydrophobicity . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess thermal stability .

    Q. What protocols ensure purity assessment, and why is high purity critical in pharmacological studies?

    High-purity standards (>98% by HPLC) minimize interference in biological assays. Techniques include:

    • Reverse-phase HPLC with UV detection (λ ~260 nm for uracil absorbance).
    • Elemental analysis to verify C/H/N ratios. Impurities like unreacted 6-methyluracil or mono-allylated byproducts can skew dose-response curves in cytotoxicity assays .

    Advanced Research Questions

    Q. How can LC-MS/MS or NMR methods be optimized for quantifying this compound in biological matrices?

    • Sample preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the compound from serum .
    • LC conditions : C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) improve peak resolution.
    • MS/MS detection : Monitor fragmentation transitions (e.g., m/z 235 → 152 for quantification) . Internal standards (e.g., deuterated analogs) enhance precision.

    Q. How should researchers address contradictions in stability data under varying pH and temperature conditions?

    • Controlled degradation studies : Incubate the compound in buffers (pH 1–12) at 37°C and analyze degradation products via LC-MS. Allyl groups may hydrolyze at acidic pH, forming 6-methyluracil .
    • Kinetic modeling : Use Arrhenius plots to predict shelf-life at different temperatures. Discrepancies in stability data often arise from solvent impurities or oxygen exposure, necessitating inert-atmosphere testing .

    Q. What strategies enhance solubility for in vitro assays without compromising bioactivity?

    • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .
    • Cyclodextrin inclusion complexes : β-cyclodextrin can encapsulate hydrophobic allyl groups, improving aqueous solubility while preserving uracil’s hydrogen-bonding capacity .

    Q. How do the diallyl groups influence reactivity in nucleophilic environments?

    The allyl substituents increase susceptibility to Michael addition or oxidation. For example:

    • Electrophilic assays : Reactivity with glutathione (GSH) can be quantified via LC-MS to assess thiol adduct formation.
    • Oxidative stability : Electrochemical methods (e.g., cyclic voltammetry) reveal oxidation potentials linked to allyl group electron-donating effects .

    Methodological Best Practices

    • Experimental design : Follow NIST-recommended protocols for reproducibility, including triplicate measurements and calibration curves .
    • Data validation : Cross-reference NMR/LC-MS data with synthetic intermediates to confirm structural integrity .
    • Conflict resolution : Use multivariate analysis (e.g., PCA) to isolate variables causing data variability in biological assays .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.